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molecular formula C15H9Cl2NO4 B8508761 [3-Chloro-5-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid CAS No. 920036-10-8

[3-Chloro-5-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid

Cat. No. B8508761
M. Wt: 338.1 g/mol
InChI Key: KSKUZRDFVZYUJM-UHFFFAOYSA-N
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Patent
US07807684B2

Procedure details

190 mg (0.562 mmol) of [3-chloro-5-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid (5-3) was refluxed in an excess of thionyl chloride for 5 hours. After this time the reaction was cooled and the thionyl chloride was removed in vacuo and the resultant oil solidified upon storage under reduced pressure to yield the desired product 5-4. 1H NMR(CDCl3): 4.94 (s, 2H), 6.49 (m, 1H), 6.71 (m, 1H), 6.74 (m, 1H), 7.16 (m, 1H), 7.23 (m, 1H), 7.41 (m, 1H).
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([O:13][C:14]2[CH:19]=[C:18]([C:20]#[N:21])[CH:17]=[C:16]([Cl:22])[CH:15]=2)[CH:12]=1)[O:5][CH2:6][C:7](O)=[O:8].S(Cl)([Cl:25])=O>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([O:13][C:14]2[CH:19]=[C:18]([C:20]#[N:21])[CH:17]=[C:16]([Cl:22])[CH:15]=2)[CH:12]=1)[O:5][CH2:6][C:7]([Cl:25])=[O:8]

Inputs

Step One
Name
Quantity
190 mg
Type
reactant
Smiles
ClC=1C=C(OCC(=O)O)C=C(C1)OC1=CC(=CC(=C1)C#N)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction was cooled
CUSTOM
Type
CUSTOM
Details
the thionyl chloride was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(OCC(=O)Cl)C=C(C1)OC1=CC(=CC(=C1)C#N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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